molecular formula C11H13NO2 B13658707 4-(2,2-Dimethoxyethyl)benzonitrile

4-(2,2-Dimethoxyethyl)benzonitrile

Cat. No.: B13658707
M. Wt: 191.23 g/mol
InChI Key: HDEPSQAUKBVUNJ-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)benzonitrile is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dimethoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-(2,2-Dimethoxyethyl)benzonitrile involves the reaction of 4-bromobenzonitrile with 2,2-dimethoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: 4-(2,2-Dimethoxyethyl)benzoic acid or 4-(2,2-Dimethoxyethyl)benzaldehyde.

    Reduction: 4-(2,2-Dimethoxyethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,2-Dimethoxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethoxyethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitrile and dimethoxyethyl groups. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the 2,2-dimethoxyethyl group.

    4-Methoxybenzonitrile: A similar compound with a methoxy group instead of the dimethoxyethyl group.

    4-(2-Methoxyethyl)benzonitrile: A compound with a single methoxyethyl group.

Uniqueness

4-(2,2-Dimethoxyethyl)benzonitrile is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2,2-dimethoxyethyl)benzonitrile

InChI

InChI=1S/C11H13NO2/c1-13-11(14-2)7-9-3-5-10(8-12)6-4-9/h3-6,11H,7H2,1-2H3

InChI Key

HDEPSQAUKBVUNJ-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=C(C=C1)C#N)OC

Origin of Product

United States

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